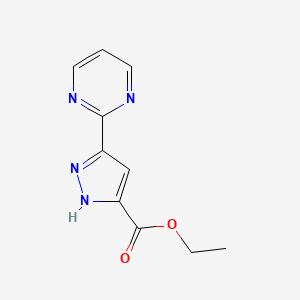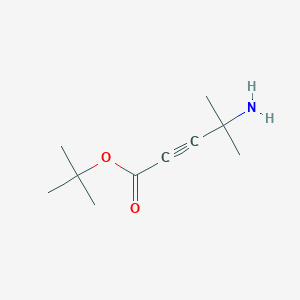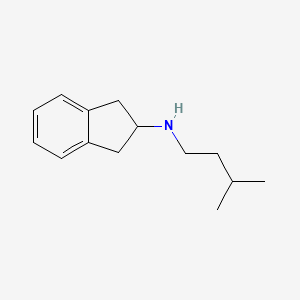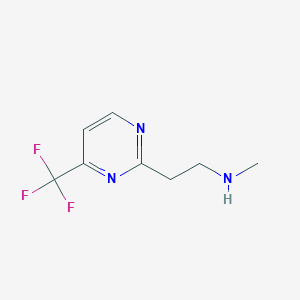![molecular formula C15H19NO4 B13638408 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid: is a complex organic compound that features a benzyloxycarbonyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group in pyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by alkylation and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the free amine.
Aplicaciones Científicas De Investigación
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, while the pyrrolidine ring can engage in various interactions with enzymes or receptors. The acetic acid moiety may also participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
- 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Uniqueness
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxycarbonyl group provides protection during synthesis, while the pyrrolidine ring offers a versatile scaffold for further modifications.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
2-(3-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(9-13(17)18)7-8-16(11-15)14(19)20-10-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18) |
Clave InChI |
YOAALMIFHGDXMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)


![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)




![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
